molecular formula C22H24ClFN4O3 B1684475 Gefitinib CAS No. 184475-35-2

Gefitinib

Cat. No. B1684475
M. Wt: 446.9 g/mol
InChI Key: XGALLCVXEZPNRQ-UHFFFAOYSA-N
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Description

Gefitinib, also known as ZD1839, is a cancer medication that interferes with the growth and spread of cancer cells in the body . It is used to treat non-small cell lung cancer and sometimes used to treat cancer that has spread to other parts of the body . Gefitinib selectively targets the mutant proteins in malignant cells .


Synthesis Analysis

Gefitinib synthesis involves several steps including cyclization, monodemethylation, acetylation, ammoniation, and chlorination . Some derivatives of gefitinib were synthesized by N-alkylation and phase transfer catalysis . An efficient and commercially viable process for the synthesis of gefitinib has been reported .


Molecular Structure Analysis

Gefitinib is an orally active selective inhibitor of epidermal growth factor receptor tyrosine kinase . It exists in two polymorphic forms, a stable form I and a metastable form II . Both of the forms belong to the triclinic P-1 space group .


Chemical Reactions Analysis

Gefitinib is known to interact with other proteins in the extracellular region of the cell membrane to drive intracellular signaling . These interactions are influenced by treatment with EGF ligand and its specific kinase inhibitor, gefitinib . A total of 18 tentative metabolites of gefitinib were identified in human plasma .


Physical And Chemical Properties Analysis

Gefitinib is a well-tolerated treatment for advanced NSCLC . The most common adverse events are skin reaction and diarrhea, both of which are generally mild, noncumulative, and manageable . Other side effects such as interstitial lung disease and liver toxicity are less common but can be serious .

Scientific Research Applications

Metabolism and Bioactivation

  • Metabolomic Analysis of Gefitinib : A study by (Liu et al., 2015) investigated the metabolic pathways of Gefitinib, identifying 34 metabolites and adducts, including novel aldehydes and iminium. This research aids in understanding the mechanism of adverse effects and predicting drug-drug interactions.

Drug Delivery Systems

  • Redox-responsive Hyaluronic Acid-functionalized Graphene Oxide Nanosheets for Gefitinib Delivery : A study by (Liu et al., 2018) demonstrated the use of nanographene oxide (NGO) decorated with hyaluronic acid for targeted delivery of Gefitinib in lung cancer treatment, showing enhanced stability and efficacy.

Brain Distribution and Efflux Mechanisms

  • Distribution of Gefitinib to the Brain : (Agarwal et al., 2010) studied the effect of P-glycoprotein and breast cancer resistance protein on the distribution of Gefitinib to the central nervous system, revealing significant limitations in brain distribution, with implications for brain tumor therapy.

Nanoparticle-Based Antitumor Effects

  • Antitumor Effect of Gefitinib Nanoparticles : (Ni et al., 2017) created Gefitinib-loaded nanoparticles, finding enhanced antitumor effects and reduced side effects in lung cancer, demonstrating the potential of nanotechnology in improving Gefitinib's therapeutic profile.

Role in Combination Therapy

  • Synergism with Resveratrol in Gefitinib-resistant NSCLC Cells : (Zhu et al., 2015) showed that resveratrol could synergize with Gefitinib to inhibit proliferation in resistant non-small cell lung cancer cells, suggesting a potential combination therapy approach.

Modulation of Signaling Pathways

  • miR-128 and Gefitinib Resistance in Lung Cancer Stem Cells : Research by (Jiang et al., 2016) indicated that miR-128 enhances the sensitivity of lung cancer stem cells to Gefitinib by modulating the c-met/PI3K/AKT pathway.

Clinical Efficacy in Lung Cancer

  • Review of Gefitinib in Advanced Non-Small Cell Lung Cancer : A comprehensive review by (Dhillon, 2015) discussed the efficacy, safety, and tolerability of Gefitinib in treating non-small cell lung cancer, highlighting its role as a first-line treatment option.

Cardiotoxicity and Molecular Mechanisms

  • Cardiotoxicity of Gefitinib : (Korashy et al., 2016) explored the cardiotoxic effects of Gefitinib in vivo and in vitro, revealing its role in inducing cardiac apoptotic cell death and oxidative stress pathways.

  • Role of PTEN/Akt/FoxO3a Pathway in Gefitinib-Induced Cardiotoxicity : (Alhoshani et al., 2020) identified the modulation of the PTEN/Akt/FoxO3a pathway and the formation of reactive metabolites as mechanisms behind Gefitinib's cardiotoxic effects.

Off-Target Effects and Metabolic Pathways

  • Off-Target Identification and Metabolic Pathways : (Verma et al., 2016) used a systems biology approach to identify off-targets of Gefitinib, providing insights into its side effects and novel metabolic pathways.

Pharmacokinetics and Metabolism

  • Pharmacokinetic Analysis in NSCLC Patients : (Wang et al., 2020) conducted a detailed pharmacokinetic study of Gefitinib in non-small-cell lung cancer patients, shedding light on its metabolism and potential toxicity pathways.

  • Chapter on Gefitinib : (Rahman et al., 2014) offered a comprehensive overview of Gefitinib, including its solubility, synthesis methods, spectroscopy analysis, and pharmacokinetics.

Future Directions

Gefitinib has shown significant advantages in being more effective, safer, and more stable . The combination therapy using gefitinib and various anticancer molecules of natural and synthetic origin has shown an improved anticancer profile . Future research is expected to focus on overcoming drug resistance and improving the therapeutic efficacy of gefitinib .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGALLCVXEZPNRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041034
Record name Gefitinib
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Molecular Weight

446.9 g/mol
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Physical Description

Solid
Record name Gefitinib
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Solubility

Sparingly soluble (
Record name Gefitinib
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Mechanism of Action

Gefitinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme. EGFR is often shown to be overexpressed in certain human carcinoma cells, such as lung and breast cancer cells. Overexpression leads to enhanced activation of the anti-apoptotic Ras signal transduction cascades, subsequently resulting in increased survival of cancer cells and uncontrolled cell proliferation. Gefitinib is the first selective inhibitor of the EGFR tyrosine kinase which is also referred to as Her1 or ErbB-1. By inhibiting EGFR tyrosine kinase, the downstream signaling cascades are also inhibited, resulting in inhibited malignant cell proliferation.
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Product Name

Gefitinib

CAS RN

184475-35-2
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Synthesis routes and methods I

Procedure details

Methanol (1200 ml) and 6-(3-morpholino propoxy)-7-methoxy-4-chloro quinazoline (200 gm) were stirred for 15 minutes at 25-30° C., then a solution of 4-fluoro-3-chloroaniline in methanol (213 gm in 400 ml) was charged and refluxed for 6 hours. The reaction mass was cooled to 15-20° C., hydrochloric acid (40 ml) was added drop wise, and stirred at 5-10° C. for 30 minutes. The solid obtained was filtered and washed with chilled methanol (150 ml). The solid was dissolved in a mixture of toluene (30 volume) and methanol (5 volume), the reaction mass was concentrated to half the volume and cooled to 5-10° C. The solid obtained was filtered, washed with toluene (200 ml) and dried at 45-50° C. to yield the title compound (183 gm, 70% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
1200 mL
Type
solvent
Reaction Step Three
Yield
70%

Synthesis routes and methods II

Procedure details

condensing, 4-chloro-7-methoxy-6-(3-morpholino propoxy) quinazoline of the formula VII with 3-chloro-4-fluoroaniline to obtain gefitinib of formula I.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
147,000
Citations
J Rawluk, CF Waller - Small molecules in oncology, 2018 - Springer
… Based on this study gefitinib was approved for the first-line treatment of the patients with non-… Gefitinib is metabolized in the liver. Most of the adverse effects of gefitinib, such as rash, dry …
Number of citations: 80 link.springer.com
AFMM Rahman, HM Korashy, MG Kassem - Profiles of drug substances …, 2014 - Elsevier
… Several methods of gefitinib synthesis are included in this review. UV spectroscopy of gefitinib … In addition, different analytical methods for determination of gefitinib are also described in …
Number of citations: 52 www.sciencedirect.com
CR Culy, D Faulds - Drugs, 2002 - Springer
… ▴ Gefitinib is orally bioavailable and is cleared via the cytochrome P450 3A4 pathway. In patients receiving gefitinib (50 to 700 mg/… In this study,[28] the combination of gefitinib with other …
Number of citations: 82 link.springer.com
RS Herbst, M Fukuoka, J Baselga - Nature Reviews Cancer, 2004 - nature.com
… as a potential anticancer target, the EGFR inhibitor gefitinib (Iressa; AstraZeneca) has been … Investigation of gefitinib has not only increased our knowledge about the biology of EGFR …
Number of citations: 454 www.nature.com
M Muhsin, J Graham, P Kirkpatrick - Nature Reviews Cancer, 2003 - search.ebscohost.com
Gefitinib (Iressa; AstraZeneca) is the first in a new class of targeted anticancer drugs that inhibit the tyrosine kinase activity of the epidermal growth factor receptor. Following Japanese …
Number of citations: 159 search.ebscohost.com
D Brehmer, Z Greff, K Godl, S Blencke, A Kurtenbach… - Cancer research, 2005 - AACR
… epidermal growth factor receptor kinase inhibitor gefitinib. Our data suggest alternative cellular modes of action for gefitinib and provide rationales for the development of related drugs. …
Number of citations: 289 aacrjournals.org
TS Mok, YL Wu, S Thongprasert… - … England Journal of …, 2009 - Mass Medical Soc
… gefitinib and 6.7% with carboplatin–paclitaxel. The study met its primary objective of showing the noninferiority of gefitinib … among those who received gefitinib than among those who …
Number of citations: 814 www.nejm.org
MH Cohen, GA Williams, R Sridhara, G Chen… - The …, 2003 - academic.oup.com
… Interstitial lung disease (ILD) has been observed in patients receiving gefitinib. Worldwide, the … If ILD is confirmed, appropriate management includes discontinuation of gefitinib. Gefitinib …
Number of citations: 704 academic.oup.com
JG Paez, PA Janne, JC Lee, S Tracy, H Greulich… - Science, 2004 - science.org
… cytotoxic therapy with or without gefitinib revealed no survival benefit for the gefitinib-treated NSCLC patients (24, 25), our current data suggest that gefitinib may be particularly effective …
Number of citations: 722 www.science.org
M Maemondo, A Inoue, K Kobayashi… - … England Journal of …, 2010 - Mass Medical Soc
… , progression-free survival was significantly longer in the gefitinib group than in the standard-… with gefitinib, 0.36; P<0.001), resulting in early termination of the study. The gefitinib group …
Number of citations: 351 www.nejm.org

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